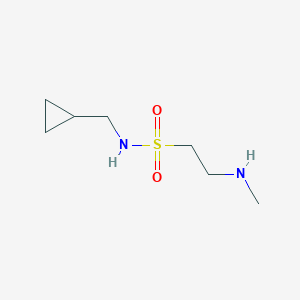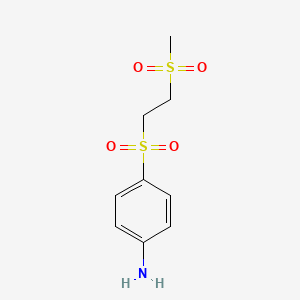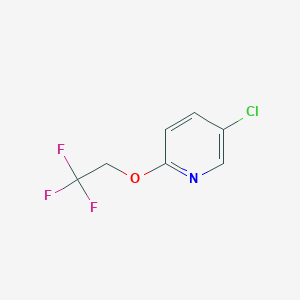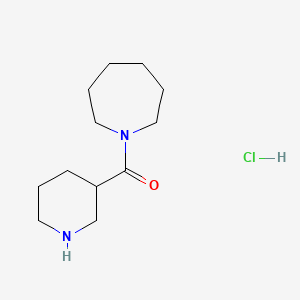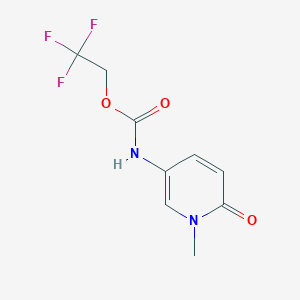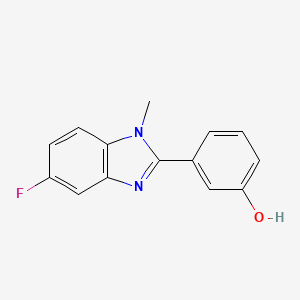![molecular formula C9H7NO3S B1523856 2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1333978-60-1](/img/structure/B1523856.png)
2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid
Descripción general
Descripción
“2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid” is a compound that has been mentioned in the context of anticancer activity . It is a compound that incorporates furan and 1,3,4-thiadiazole ring systems .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, new sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized by reaction of the corresponding hydrazide with different aldose sugars . Heterocyclization of the formed hydrazones afforded the derived acyclic nucleoside analogues possessing the 1,3,4-oxadiazoline as modified nucleobase via acetylation followed by the heterocyclization process .Molecular Structure Analysis
The molecular structure of “2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid” is represented by the InChI code1S/C9H7NO3S/c11-8(12)3-7-5-14-9(10-7)6-1-2-13-4-6/h1-2,4-5H,3H2,(H,11,12) . This indicates that the compound contains 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . Physical And Chemical Properties Analysis
The compound “2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid” has a molecular weight of 209.23 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Pharmaceuticals: Antimicrobial Agents
The compound has been explored for its potential as an antimicrobial agent. Research indicates that derivatives of this compound can be synthesized to target a variety of microbial strains. For instance, studies have shown that certain furan-based molecules exhibit significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, which are common culprits in infections .
Agrochemicals: Pesticide Development
In the agricultural sector, there’s a growing interest in developing non-toxic pesticides derived from plant extracts. The structure of 2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid suggests it could be used in creating nematicidal agents that are environmentally friendly and effective against nematode pests .
Material Science: Polymer Synthesis
This compound is also valuable in material science, particularly in the synthesis of polymers. Its molecular structure allows for the creation of various fine chemicals, which are integral in producing high-quality resins, adhesives, and other polymer materials .
Food Industry: Flavor Enhancers
The furan moiety within the compound is known for contributing to the aroma in cooked foods. Derivatives of furan are often used as flavor enhancers in the food industry, adding depth to the taste profiles of beverages and processed foods .
Chemical Research: Synthesis of Heterocycles
In chemical research, the compound serves as a precursor for synthesizing diverse heterocyclic structures. These structures are crucial in developing new drugs, dyes, and pigments, showcasing the compound’s versatility in organic synthesis .
Environmental Science: Sustainable Chemistry
Lastly, the compound’s potential applications extend to sustainable chemistry. Its derivatives can be used in designing molecular devices and chemocatalysts that contribute to energy transfer and chemical cycles, aligning with the principles of green chemistry .
Safety And Hazards
The safety information for “2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid” indicates that it has the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8(12)3-7-5-14-9(10-7)6-1-2-13-4-6/h1-2,4-5H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKWQASCXRSDHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2,2,2-Trifluoroethyl)amino]propanoic acid hydrochloride](/img/structure/B1523777.png)
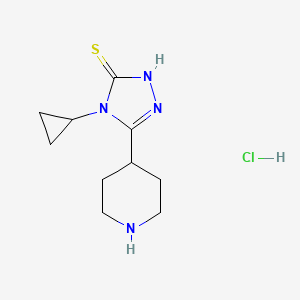

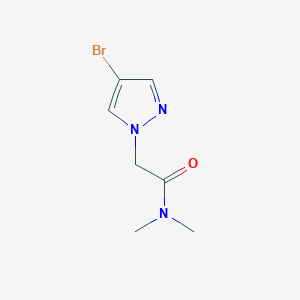
![4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine](/img/structure/B1523781.png)
![3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B1523782.png)
